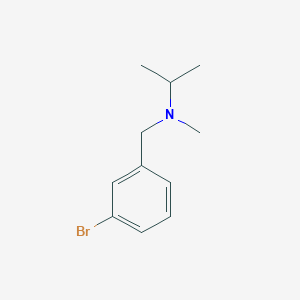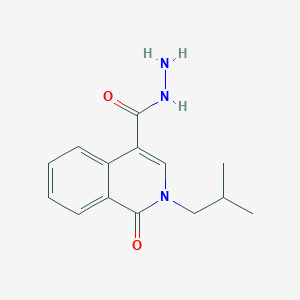![molecular formula C8H9ClN4 B1387353 7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 28565-42-6](/img/structure/B1387353.png)
7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C8H9ClN4. It is part of the triazolopyrimidine family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the cellular processes .
Biochemical Pathways
Similar compounds have been shown to suppress the erk signaling pathway, resulting in decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt .
Result of Action
Similar compounds have been shown to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Biochemical Analysis
Biochemical Properties
7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine interacts with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine on cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, including MCF-7, HCT-116, and HepG-2 cell lines . This compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in these cells. Furthermore, it affects cell signaling pathways, particularly the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These changes result in altered gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. It inhibits CDK2 by binding to its active site, preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, the compound modulates gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions lead to the inhibition of cell proliferation and induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine have been observed to change over time. The compound exhibits stability under ambient conditions, but its activity may decrease over extended periods due to degradation Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and prolonged cell cycle arrest
Dosage Effects in Animal Models
The effects of 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is transported and distributed through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of 1,2,4-triazole derivatives with appropriate reagents. One common method involves the reaction of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid, followed by treatment with phosphorus oxychloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential anticancer, antiviral, and antimicrobial agents.
Biology: The compound is studied for its neuroprotective and anti-inflammatory properties.
Material Science: It is used in the development of advanced materials, including corrosion inhibitors and catalysts.
Pharmacology: The compound is investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Aryl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Aryl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups, along with the chlorine atom, enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
7-chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-3-7-11-8-10-5(2)4-6(9)13(8)12-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYACWRGKMUCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1387271.png)
![1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1387272.png)
![4-[({[5-(3-Fluorophenyl)-2-thienyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B1387273.png)
![4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387275.png)
![2-{[1-(5-Chloro-2-methylphenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}propanoic acid](/img/structure/B1387280.png)

![3-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387282.png)
![4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387283.png)
![3-[6-(3-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid](/img/structure/B1387285.png)
![{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine](/img/structure/B1387288.png)



